
Benzoylmesaconine
Overview
Description
Mechanism of Action
Target of Action
Benzoylmesaconine (BMA) primarily targets lipopolysaccharide (LPS)-activated RAW264.7 macrophages . These macrophages play a crucial role in the immune response, particularly in inflammation-related diseases .
Mode of Action
BMA interacts with its targets by significantly decreasing the production of pro-inflammatory cytokines and mediators such as IL-1β, IL-6, TNF-α, PGE2, NO, and ROS . It also inhibits the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages .
Biochemical Pathways
BMA affects the NF-κB and MAPK signaling pathways . Specifically, it suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK , degradation of IκBα , and nuclear translocation of p65 . These pathways are critical for the regulation of immune and inflammatory responses.
Pharmacokinetics
The pharmacokinetics of BMA have been studied in rats . After oral administration of pure BMA, the half-life (T1/2) and mean residence time values were 228.3 ± 117.0 min and 155.0 ± 33.2 min , respectively . These values decreased to61.8 ± 35.1 min and 55.8 ± 16.4 min , respectively, when BMA was administered as part of the Wutou decoction . The area under the curve (AUC) of BMA after administration of Wutou decoction was significantly decreased (five-fold) compared with that of pure BMA .
Result of Action
The molecular and cellular effects of BMA’s action include a significant decrease in the production of pro-inflammatory cytokines and mediators, and inhibition of the protein and mRNA levels of COX-2 and iNOS in LPS-activated RAW264.7 macrophages . Moreover, BMA suppresses the LPS-induced phosphorylation of IκBα, JNK, p38, and ERK, degradation of IκBα, and nuclear translocation of p65 .
Action Environment
For instance, the elimination of BMA in rats was significantly faster when administered as part of the Wutou decoction compared to pure BMA . This suggests that the formulation or combination in which BMA is administered could influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
Benzoylmesaconine plays a significant role in biochemical reactions, particularly in the modulation of voltage-dependent sodium channels. It interacts with various enzymes and proteins, including β-galactosidase and voltage-dependent sodium channels. The interaction with sodium channels is crucial as it contributes to its antinociceptive, antiarrhythmic, and antiepileptiform properties . Additionally, this compound promotes mitochondrial energy metabolism in isolated rat liver mitochondria .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound increases the survival rate in a mouse model of burn-associated herpes simplex virus type 1 infection . It also affects the expression levels of 5-hydroxytryptamine receptors in the colon tissues of rats, thereby improving intestinal propulsion and alleviating symptoms of slow transit constipation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to voltage-dependent sodium channels, blocking their activity and thereby exerting its antinociceptive and antiarrhythmic effects . Additionally, this compound influences gene expression by modulating the activity of various transcription factors and signaling pathways. This modulation can lead to changes in cellular metabolism and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound is identified as two peaks in serum at 48 hours after oral administration, indicating its stability and prolonged presence in the bloodstream . The area under the serum concentration-time curve and mean residence time values are significantly high, suggesting that this compound undergoes hydrolysis by intestinal bacteria followed by intestinal reabsorption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, the concentrations of this compound and its metabolites in serum and spinal cord samples increase with higher doses of aconitine or mesaconitine . At high doses, this compound can exhibit toxic effects, necessitating careful dosage management in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydrolysis by intestinal bacteria, followed by reabsorption in the intestines . This process contributes to its prolonged presence in the bloodstream. Additionally, this compound interacts with various enzymes, including β-galactosidase, which plays a role in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is absorbed in the intestines and distributed throughout the body via the bloodstream . The compound’s interaction with transporters and binding proteins facilitates its localization and accumulation in specific tissues, such as the liver and spinal cord .
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the mitochondria, where it promotes energy metabolism . Additionally, this compound’s interaction with voltage-dependent sodium channels occurs at the cellular membrane, contributing to its antinociceptive and antiarrhythmic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoylmesaconine can be synthesized through the hydrolysis of toxic diester-diterpene alkaloids such as aconitine, mesaconitine, and hypaconitine. The hydrolysis process involves the deacetylation of the 8β-acetoxyl group, resulting in the formation of benzoylaconines, including this compound .
Industrial Production Methods: High-purity this compound can be prepared using high-speed countercurrent chromatography. This method involves the separation of this compound from other components in the extract of Aconitum roots, ensuring a high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Benzoylmesaconine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different pharmacological properties .
Scientific Research Applications
Benzoylmesaconine has been extensively studied for its potential therapeutic applications:
Comparison with Similar Compounds
Benzoylaconine: Another monoester alkaloid with similar pharmacological properties but different toxicity profiles.
Mesaconitine: A diester alkaloid that is more toxic compared to benzoylmesaconine.
Aconitine: A highly toxic diester alkaloid with potent analgesic effects.
Uniqueness of this compound: this compound is unique due to its lower toxicity compared to diester alkaloids like aconitine and mesaconitine. This makes it a safer alternative for therapeutic applications, particularly in traditional Chinese medicine .
Properties
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43NO10/c1-32-13-28(14-38-2)17(33)11-18(39-3)30-16-12-29(36)25(42-27(35)15-9-7-6-8-10-15)19(16)31(37,24(34)26(29)41-5)20(23(30)32)21(40-4)22(28)30/h6-10,16-26,33-34,36-37H,11-14H2,1-5H3/t16-,17-,18+,19-,20+,21+,22-,23?,24+,25-,26+,28+,29-,30+,31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWZCUZNRVAHT-IJNXHYLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Benzoylmesaconine?
A1: this compound has a molecular formula of C31H43NO10 and a molecular weight of 589.68 g/mol. []
Q2: What spectroscopic techniques have been used to elucidate the structure of this compound and its analogs?
A2: Researchers have employed various spectroscopic methods to characterize this compound and related compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-, 13C-, 1H-1H COSY, HMQC, and HMBC techniques, which provide insights into the connectivity and spatial arrangement of atoms within the molecule. [, , ] Additionally, mass spectrometry (MS) techniques like ESI-MSn have been utilized for structural confirmation and identification. []
Q3: How does the structure of this compound differ from diester-diterpenoid aconitines?
A3: this compound is formed by the hydrolysis of diester-diterpenoid aconitines like aconitine and mesaconitine. This hydrolysis results in the loss of one ester group, specifically at the C-8 position. [, , ]
Q4: How does the pH value of the solution impact the stability of this compound during heating?
A4: Studies have shown that pH significantly affects the stability of this compound during heating. At a pH of 5.9, its content initially increases but then decreases over time. Under acidic conditions (pH 3), it increases slowly, while under alkaline conditions (pH 9), it degrades rapidly. []
Q5: What happens to the levels of diester-diterpenoid alkaloids during the decocting process of Aconiti Lateralis Radix Praeparata, and how does this relate to the content of this compound?
A5: During decoction, diester-diterpenoid alkaloids in Aconiti Lateralis Radix Praeparata, like aconitine, mesaconitine, and hypaconitine, rapidly decrease. This decrease coincides with an initial increase in the levels of monoester-diterpenoid alkaloids, including benzoylaconine, this compound, and benzoylhypaconine, likely due to hydrolysis. []
Q6: How does the pharmacokinetic profile of this compound differ when administered as a pure compound versus as a component of Wutou decoction?
A6: Studies in rats have shown that the elimination of this compound is significantly faster when administered as a component of Wutou decoction compared to pure this compound. The area under the curve (AUC) of this compound was also significantly reduced after Wutou decoction administration, suggesting altered absorption or metabolism. []
Q7: Does honey impact the absorption of this compound and other active ingredients in Wu-tou decoction?
A7: Research suggests that honey might enhance the absorption of some active components in Wu-tou decoction, including this compound. Studies in rats revealed a significant increase in Cmax, CL/F, AUC0-t, and AUC0-∞ for this compound in the honey group compared to the non-honey group, indicating improved bioavailability. []
Q8: How do the pharmacokinetic profiles of various alkaloids, including this compound, differ in Mahuang-Fuzi combination extracts compared to single-herb extracts?
A8: In a study comparing the pharmacokinetics of alkaloids in Mahuang-Fuzi combination extracts versus single-herb extracts, alkaloids in the combination generally exhibited slower elimination (longer mean residence time or half-life), although their maximum plasma concentration and AUC values were lower. This suggests potential accumulation with continuous consumption of the combination. []
Q9: What is the primary mechanism of action for the antinociceptive effects of this compound?
A9: Research suggests that the antinociceptive effects of this compound might be mediated through its interaction with the nucleus raphe magnus (NRM) in the brainstem. Microinjection of this compound into the NRM produced dose-dependent pain relief in animal models. []
Q10: Does this compound exhibit anti-inflammatory activity? If so, what molecular pathways are involved?
A10: Yes, this compound has demonstrated anti-inflammatory effects. In LPS-stimulated RAW264.7 macrophages (an inflammatory model), this compound suppressed the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and mediators (PGE2, NO, ROS). It achieved this by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for inflammatory responses. []
Q11: What are the main toxicity concerns associated with Aconitum plants and their preparations?
A11: Aconitum plants contain highly toxic diester-diterpenoid alkaloids, primarily aconitine, mesaconitine, and hypaconitine. These alkaloids are known for their cardiotoxicity and neurotoxicity, posing significant safety concerns. [, , , ]
Q12: How does the processing of Aconitum roots, specifically into Aconiti Lateralis Radix Praeparata, impact the levels of toxic alkaloids?
A12: Processing methods, such as boiling, steaming, and stir-frying, can significantly reduce the levels of highly toxic diester-diterpenoid alkaloids in Aconitum roots. These processes promote the hydrolysis of diester alkaloids into less toxic monoester alkaloids like benzoylaconine, this compound, and benzoylhypaconine. [, , , ]
Q13: Can the geographical origin of Aconitum carmichaelii influence the content of this compound and other alkaloids, potentially impacting its toxicity?
A13: Yes, the geographical origin of Aconitum carmichaelii can significantly influence alkaloid profiles. Studies have shown variations in the content of this compound and other alkaloids based on geographical locations. This variation could potentially affect the toxicity and therapeutic efficacy of the plant material. []
Q14: What analytical techniques are commonly employed for the detection and quantification of this compound in plant material and biological samples?
A14: Several analytical methods are used for analyzing this compound, with High-Performance Liquid Chromatography (HPLC) being widely used. Coupling HPLC with various detectors, such as ultraviolet (UV) detectors [, , , , , ], mass spectrometry (MS) [, , , , , , ], and tandem mass spectrometry (MS/MS) [, , , ], enhances sensitivity and selectivity. These methods allow for the simultaneous determination of this compound and other related alkaloids in complex matrices.
Q15: How do researchers ensure the accuracy, precision, and specificity of the analytical methods used for the analysis of this compound?
A15: Rigorous analytical method validation is crucial for ensuring reliable results. This involves evaluating parameters like linearity, accuracy, precision (intra-day and inter-day variability), recovery, and the limit of detection (LOD) and quantification (LOQ). These validation steps ensure the method's suitability for the intended purpose and provide confidence in the obtained data. [, , , ]
Q16: Does this compound interact with drug transporters, and if so, what are the potential implications?
A16: this compound has been identified as a substrate of P-glycoprotein (P-gp), a drug efflux transporter. This interaction suggests that P-gp may play a role in the absorption and distribution of this compound. []
Q17: Are there any ongoing studies investigating this compound for potential therapeutic applications other than pain and inflammation management?
A17: While research on this compound for therapeutic applications is still in its early stages, some studies suggest potential beyond pain and inflammation management. For instance, it is being investigated for its potential in treating heart failure, although more research is needed to confirm its efficacy and safety for such applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


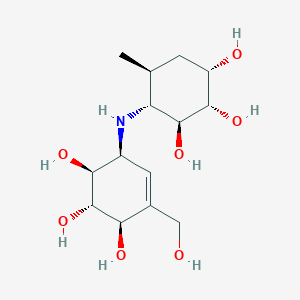
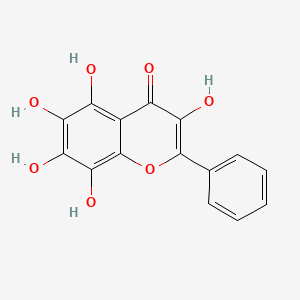
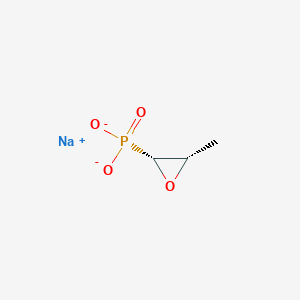
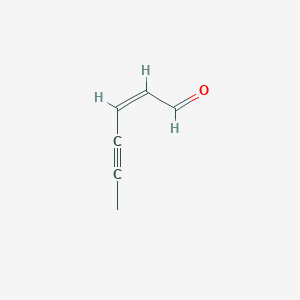
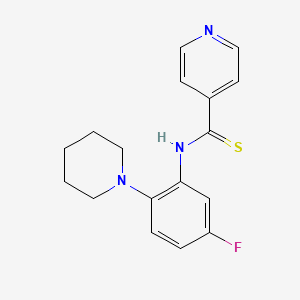

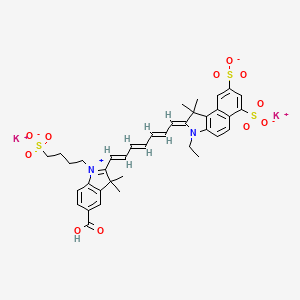
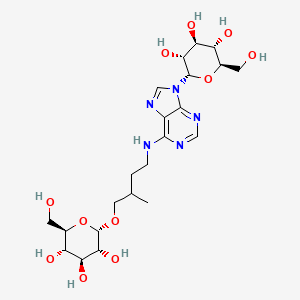
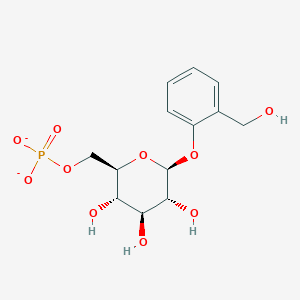
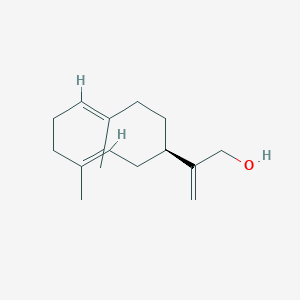
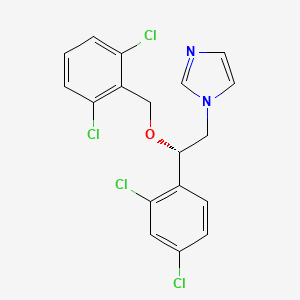

![[(2R)-3-icosanoyloxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261688.png)
![[(2R)-2-hydroxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1261690.png)
